

# Structural Analysis of 11-Aminoundecyltriethoxysilane: A Technical Guide

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## Compound of Interest

Compound Name: **11-Aminoundecyltriethoxysilane**

Cat. No.: **B054507**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural characteristics of **11-aminoundecyltriethoxysilane**, a bifunctional organosilane crucial for surface modification and bioconjugation applications. This document outlines its chemical and physical properties, detailed spectroscopic data with interpretations, and standardized experimental protocols for its characterization.

## Chemical Structure and Properties

**11-Aminoundecyltriethoxysilane** possesses a long undecyl (C11) hydrocarbon chain that separates a terminal primary amine group from a hydrolyzable triethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic or biological molecules. The triethoxysilyl moiety facilitates covalent attachment to hydroxylated surfaces such as glass, silica, and metal oxides, while the terminal amine group provides a reactive site for further functionalization, for instance, with biomolecules in drug delivery systems.<sup>[1]</sup>

Table 1: Physicochemical Properties of **11-Aminoundecyltriethoxysilane**

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>39</sub> NO <sub>3</sub> Si
Molecular Weight	333.59 g/mol <a href="#">[2]</a>
CAS Number	116821-45-5 <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Clear, colorless liquid <a href="#">[3]</a>
Boiling Point	110-115 °C at 0.02 mmHg <a href="#">[2]</a>
Refractive Index	1.4340-1.4420 @ 20°C <a href="#">[3]</a>
Purity (GC)	≥90.0% <a href="#">[3]</a>

## Spectroscopic Analysis

The structural elucidation of **11-aminoundecyltriethoxysilane** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) environments within the molecule. The expected chemical shifts are based on the analysis of its constituent functional groups.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **11-Aminoundecyltriethoxysilane**

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-Si-O-CH <sub>2</sub> -CH <sub>3</sub>	~3.8	Quartet	6H
-CH <sub>2</sub> -NH <sub>2</sub>	~2.7	Triplet	2H
-Si-CH <sub>2</sub> -	~0.6	Triplet	2H
-(CH <sub>2</sub> ) <sub>9</sub> - (bulk)	~1.2-1.6	Multiplet	18H
-Si-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.2	Triplet	9H
-NH <sub>2</sub>	~1.1 (variable)	Singlet (broad)	2H

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **11-Aminoundecyltriethoxysilane**

Assignment	Chemical Shift ( $\delta$ , ppm)
-Si-O-CH <sub>2</sub> -CH <sub>3</sub>	~58
-CH <sub>2</sub> -NH <sub>2</sub>	~42
Alkyl Chain (-CH <sub>2</sub> -)	~23-34
-Si-O-CH <sub>2</sub> -CH <sub>3</sub>	~18
-Si-CH <sub>2</sub> -	~10

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Key FT-IR Absorption Bands for **11-Aminoundecyltriethoxysilane**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~3300-3400	N-H stretch	Primary Amine (-NH <sub>2</sub> )
~2850-2930	C-H stretch	Alkyl Chain (-CH <sub>2</sub> -, -CH <sub>3</sub> )
~1590	N-H bend	Primary Amine (-NH <sub>2</sub> )
~1080-1100	Si-O-C stretch	Ethoxysilane
~960	Si-O-C stretch	Ethoxysilane
~780	Si-C stretch	Alkylsilane

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 5: Predicted Mass Spectrometry Data for **11-Aminoundecyltriethoxysilane**

m/z	Ion	Notes
333	[M] <sup>+</sup>	Molecular ion (low intensity)
318	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
288	[M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of an ethoxy group
135	[Si(OC <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> ] <sup>+</sup>	Triethoxysilyl cation

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible structural analysis of **11-aminoundecyltriethoxysilane**.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **11-aminoundecyltriethoxysilane** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent in a standard 5 mm NMR tube.

- Data Acquisition:
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For  $^1\text{H}$  NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. An extended acquisition time and a larger number of scans may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy Protocol

- Sample Preparation: As a neat liquid, place a drop of **11-aminoundecyltriethoxysilane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates or the clean ATR crystal.
  - Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance spectrum. Identify and label the characteristic absorption peaks.

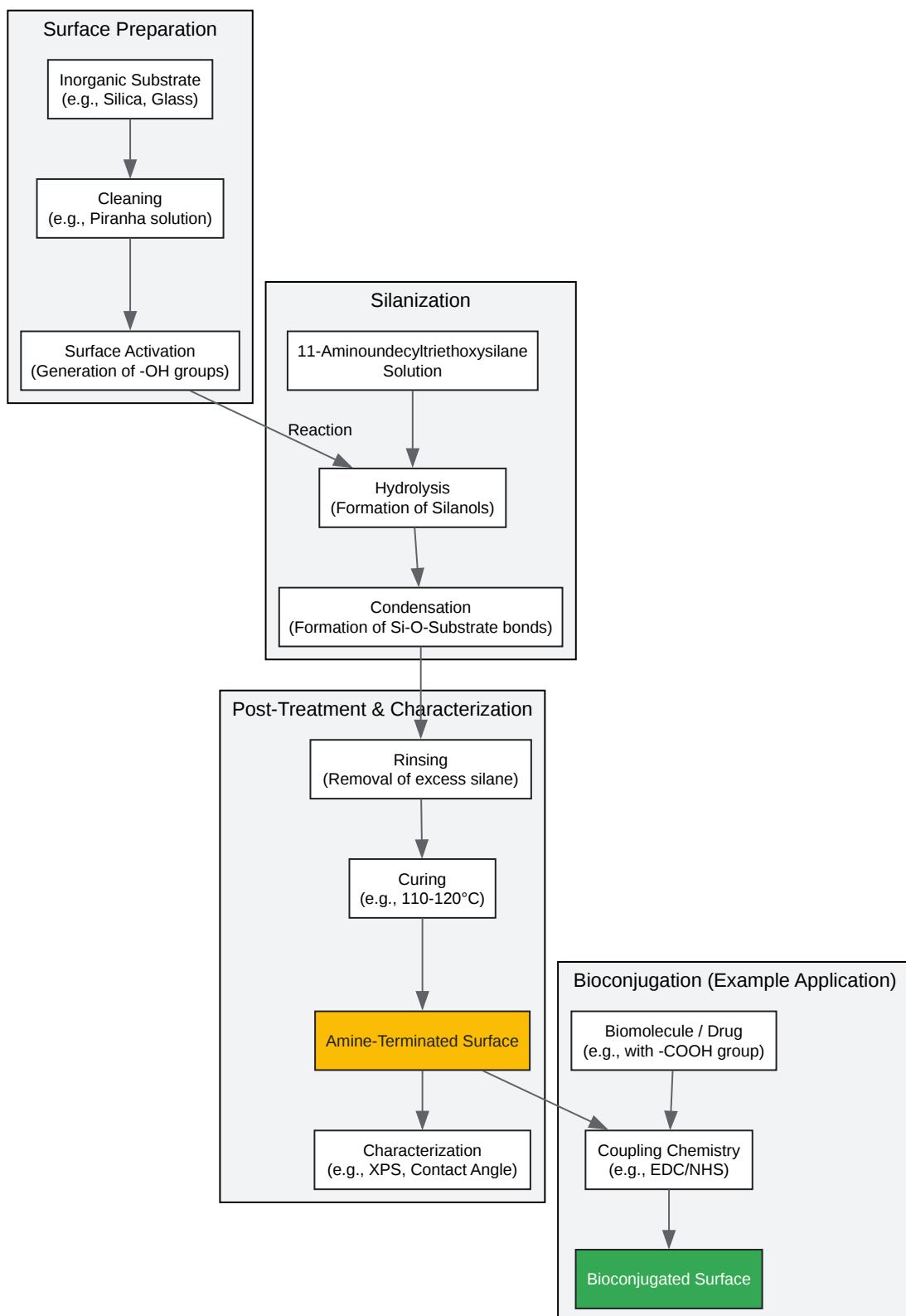
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **11-aminoundecyltriethoxysilane** in a volatile organic solvent such as methanol or acetonitrile.

- Data Acquisition:
  - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
  - Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with theoretical fragmentation pathways.

## Application Workflow: Surface Functionalization

A primary application of **11-aminoundecyltriethoxysilane** is the functionalization of surfaces to introduce primary amine groups. This workflow is critical in the development of biosensors, chromatography columns, and drug delivery vehicles.

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Caption: Workflow for surface functionalization and subsequent bioconjugation.

The process begins with the thorough cleaning and activation of the inorganic substrate to generate surface hydroxyl groups.<sup>[1]</sup> The substrate is then treated with a solution of **11-aminoundecyltriethoxysilane**, which undergoes hydrolysis to form reactive silanols. These silanols then condense with the surface hydroxyls, forming stable covalent siloxane bonds.<sup>[1]</sup> After rinsing and curing, a stable amine-terminated surface is obtained, which can be further modified, for example, by coupling carboxylic acid-containing biomolecules or drugs using standard bioconjugation chemistries.

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